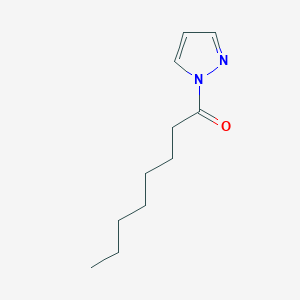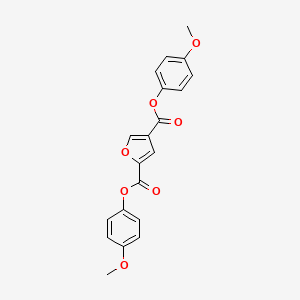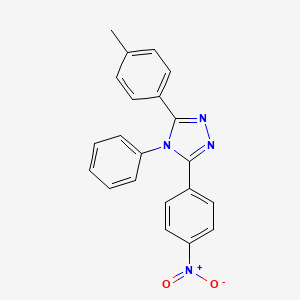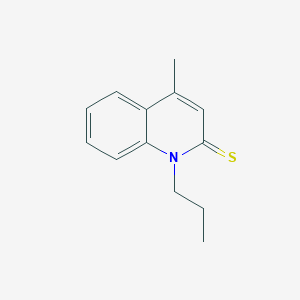![molecular formula C9H13N3OS B12894597 1-[4-(Ethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one CAS No. 66116-75-4](/img/structure/B12894597.png)
1-[4-(Ethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)ethanone is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes an ethylamino group, a methylthio group, and an ethanone moiety attached to a pyrimidine ring
Vorbereitungsmethoden
The synthesis of 1-(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as ethyl cyanoacetate and thiourea.
Introduction of the Ethylamino Group: The ethylamino group is introduced via nucleophilic substitution using ethylamine.
Attachment of the Methylthio Group: The methylthio group is incorporated through a substitution reaction using methylthiol.
Formation of the Ethanone Moiety: The ethanone group is introduced through an acylation reaction using acetyl chloride.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino or methylthio groups can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the breakdown of the pyrimidine ring and formation of corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit cyclin-dependent protein kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)ethanone can be compared with other similar compounds, such as:
1-(4-(Amino)-2-(methylthio)pyrimidin-5-yl)ethanone: This compound has an amino group instead of an ethylamino group, which may result in different biological activities and chemical reactivity.
1-(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)propanone: This compound has a propanone moiety instead of an ethanone moiety, which may affect its physical and chemical properties.
1-(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanone:
The uniqueness of 1-(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
66116-75-4 |
|---|---|
Molekularformel |
C9H13N3OS |
Molekulargewicht |
211.29 g/mol |
IUPAC-Name |
1-[4-(ethylamino)-2-methylsulfanylpyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C9H13N3OS/c1-4-10-8-7(6(2)13)5-11-9(12-8)14-3/h5H,4H2,1-3H3,(H,10,11,12) |
InChI-Schlüssel |
VSGMIJTYYNJZQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=NC=C1C(=O)C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


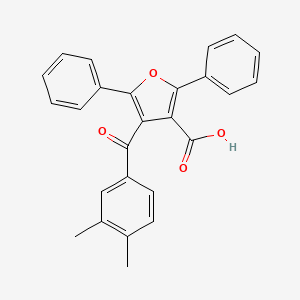
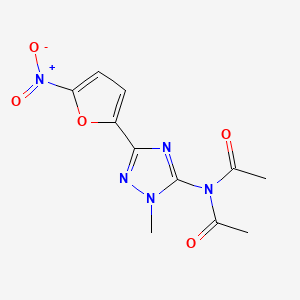
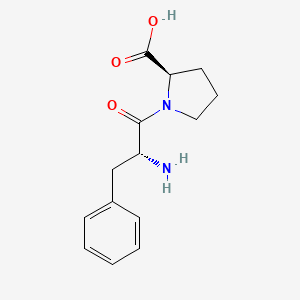
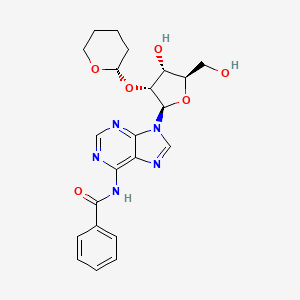
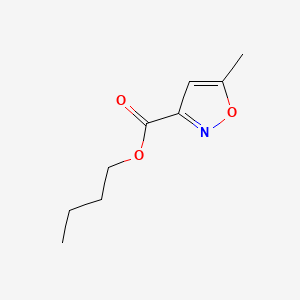
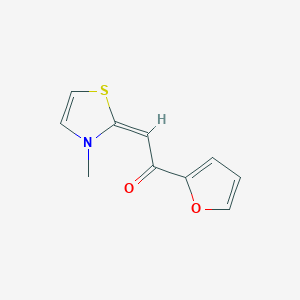
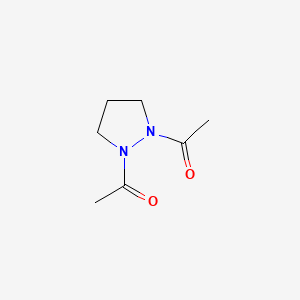
![Imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12894568.png)
![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B12894571.png)
